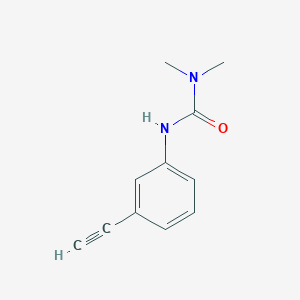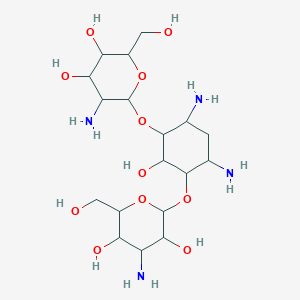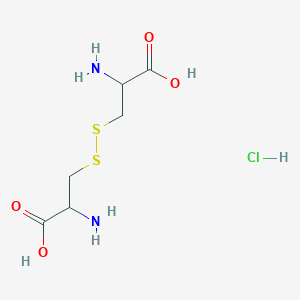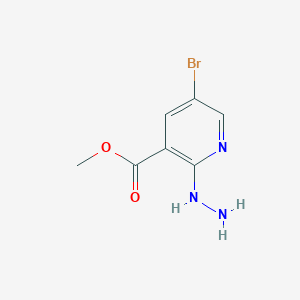
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is an organic compound with a unique structure that includes a dioxole ring substituted with hydroxymethyl and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves the reaction of ethyl-substituted dioxole derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product stability, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(Formyl)-5-ethyl-1,3-dioxole-2-one.
Reduction: 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-ol.
Substitution: 4-(Alkoxymethyl)-5-ethyl-1,3-dioxole-2-one.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and ethyl groups. These groups can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
4-(Hydroxymethyl)tetrahydropyran: Another compound with a hydroxymethyl group but a different cyclic structure.
Uniqueness
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is unique due to its dioxole ring structure, which imparts distinct chemical properties and reactivity compared to other hydroxymethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
4-ethyl-5-(hydroxymethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C6H8O4/c1-2-4-5(3-7)10-6(8)9-4/h7H,2-3H2,1H3 |
Clé InChI |
JTVYTOGUSGWMFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC(=O)O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)






![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


